molecular formula C16H11ClFNO3S3 B2709871 3-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1421443-31-3

3-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No.: B2709871
CAS No.: 1421443-31-3
M. Wt: 415.9
InChI Key: NFBFXKCWPBAZAJ-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is the Suzuki cross-coupling reaction, which is used to form carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve moderate to high temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

3-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, metabolic pathways, or cellular transport mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
  • 3-chloro-5-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide
  • 3-chloro-4-fluoro-N-((4-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Uniqueness

The uniqueness of 3-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .

Biological Activity

The compound 3-chloro-4-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

C16H14ClF2N1O2S1\text{C}_{16}\text{H}_{14}\text{ClF}_2\text{N}_1\text{O}_2\text{S}_1

Synthesis

The synthesis of this sulfonamide involves several steps, typically starting from commercially available thiophene derivatives and chlorinated benzenes. The reaction conditions often include:

  • Formation of Thiophene Derivatives: Using thiophene-2-carbonyl chloride.
  • N-Alkylation: Introducing the N-methyl group via alkylation reactions.
  • Sulfonamide Formation: Reacting with sulfonyl chlorides under basic conditions.

Biological Activity

Research into the biological activity of this compound indicates several promising effects:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, a series of benzenesulfonamides demonstrated significant antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations (MIC) ranging from 10μg/mL10\,\mu g/mL to 50μg/mL50\,\mu g/mL .

Antiviral Properties

Some derivatives of benzenesulfonamides have been evaluated for their antiviral activity. In vitro studies indicated that compounds with thiophene moieties showed effectiveness against viral replication pathways, potentially inhibiting enzymes critical for viral life cycles .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: Compounds similar to this sulfonamide have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Modulation of Cellular Pathways: The interaction with signaling pathways related to inflammation and cell proliferation is also a likely mechanism .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antibacterial Study: A study on a series of benzenesulfonamides found that the presence of electron-withdrawing groups enhanced antibacterial activity against Gram-positive bacteria .
  • Antiviral Efficacy: Research indicated that certain derivatives exhibited EC50 values in the low micromolar range against viruses such as HIV and HCV, suggesting a strong potential for therapeutic applications .
  • Cytotoxicity Assessment: Evaluations in human cell lines revealed low cytotoxicity for compounds similar to this compound, indicating a favorable safety profile for further development .

Data Summary

PropertyValue/Description
Molecular FormulaC₁₆H₁₄ClF₂N₁O₂S₁
Antimicrobial ActivityMIC: 10 - 50 µg/mL
Antiviral ActivityEC50: Low micromolar range
CytotoxicityLow cytotoxicity in human cell lines

Properties

IUPAC Name

3-chloro-4-fluoro-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO3S3/c17-12-8-11(4-5-13(12)18)25(21,22)19-9-10-3-6-15(24-10)16(20)14-2-1-7-23-14/h1-8,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBFXKCWPBAZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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